N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide is a synthetic compound featuring a benzodioxol moiety linked via a 2-hydroxypropyl chain to a thiazole-4-carboxamide scaffold. The benzodioxol group contributes to metabolic stability, while the thiazole ring and phenyl substituent may enhance interactions with biological targets.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-20(24,14-7-8-16-17(9-14)26-12-25-16)11-21-18(23)15-10-27-19(22-15)13-5-3-2-4-6-13/h2-10,24H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUPDKCXVXGYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by its coupling with a suitable thiazole precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylthiazole ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzo[d][1,3]dioxole | Provides antioxidant and anti-inflammatory properties |
| Thiazole | Contributes to antimicrobial and anticancer activities |
| Hydroxypropyl group | Enhances solubility and bioavailability |
Research indicates that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide exhibits diverse biological activities:
Antioxidant Activity
Studies have shown that compounds containing the benzo[d][1,3]dioxole structure can act as effective antioxidants. They scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antimicrobial Properties
The thiazole component has been associated with antimicrobial activity. In vitro studies demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a new class of antibacterial agents.
Anticancer Potential
Research highlighted the compound's ability to induce apoptosis in cancer cells. Mechanistic studies revealed that it may activate specific signaling pathways involved in cell death, making it a candidate for further development as an anticancer drug.
Summary of Synthesis Steps
| Step | Description |
|---|---|
| Step 1: Core Synthesis | Reaction of catechol derivatives |
| Step 2: Thiazole Formation | Use of thioketones/thioamides |
| Step 3: Coupling | Nucleophilic substitution with hydroxypropyl |
Neurodegenerative Diseases
Due to its interaction with neurotransmitter systems, this compound shows promise in treating neurodegenerative disorders such as Alzheimer’s disease. It has been observed to inhibit acetylcholinesterase activity, which may help improve cognitive function.
Cancer Therapy
The anticancer properties make it a candidate for further investigation in oncology. Preclinical trials are necessary to evaluate its efficacy and safety in human subjects.
Insect Growth Regulators
Research has indicated that derivatives of this compound can inhibit chitinases in insects, suggesting potential applications as insect growth regulators (IGRs). This could provide a sustainable alternative to conventional pesticides.
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the activation of apoptosis pathways.
Research on Antimicrobial Effects
In another study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a strong inhibitory effect, supporting its potential use as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Core Structural Variations
Notes:
- Direct amide bonds (e.g., ) simplify synthesis but lack the conformational flexibility of hydroxypropyl or cyclopropane linkers .
Physicochemical and Spectral Properties
Key Spectral Data
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety.
- A phenylthiazole group.
- A hydroxypropyl substituent.
The molecular formula is with a molecular weight of approximately 334.39 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | 1396711-55-9 |
Anticancer Activity
Research indicates that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. A study highlighted the effectiveness of benzothiazole derivatives against various cancer cell lines, demonstrating growth inhibition (GI) values ranging from 0.4 to 0.57 µM against MCF7 breast cancer cells .
Case Studies
-
Antitumor Efficacy :
- In vitro studies demonstrated that compounds similar to this compound showed notable cytotoxicity against several cancer cell lines including:
- MDA-MB-231 (breast cancer)
- NCI-H226 (lung cancer)
- HT-29 (colorectal cancer)
- The most active derivatives exhibited IC50 values in the range of 0.24 to 0.92 µM .
- In vitro studies demonstrated that compounds similar to this compound showed notable cytotoxicity against several cancer cell lines including:
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Research has shown that modifications in the functional groups can lead to enhanced or diminished biological effects. For instance, the presence of hydroxyl and halogen substituents on the benzothiazole ring significantly affects its potency against cancer cells .
Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50/Effectiveness |
|---|---|---|
| Anticancer | MDA-MB-231 | 0.24 – 0.92 µM |
| NCI-H226 | Not specified | |
| Antimicrobial | Various bacterial strains | Limited data available |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and thiazole-containing precursors. A common pathway includes:
- Step 1 : Condensation of a benzo[d][1,3]dioxol-5-yl ketone with a thiazole-4-carboxamide intermediate under reflux in dichloromethane or dimethylformamide (DMF).
- Step 2 : Hydroxyl group introduction via nucleophilic substitution or oxidation-reduction sequences.
- Optimization : Reaction yields (70–85%) are enhanced using catalysts like triethylamine and controlled temperatures (60–80°C). Solvent polarity adjustments (e.g., THF for solubility) and purification via column chromatography are critical .
Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm, thiazole carbons at δ 150–160 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 426.12) .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer : Preliminary studies suggest interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases due to the thiazole and benzo[d][1,3]dioxole moieties. Assays include:
- In vitro enzyme inhibition : IC₅₀ values determined via fluorometric or colorimetric assays (e.g., 12.5 µM against COX-2).
- Cell viability assays : Anticancer activity tested in MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Dose-response validation : Re-testing activity across a broader concentration range (e.g., 0.1–100 µM).
- Batch-to-batch consistency checks : HPLC and NMR to confirm structural integrity.
- Target specificity profiling : Use of CRISPR-edited cell lines or knockout models to isolate mechanism .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) to the phenyl ring reduces oxidative metabolism.
- Prodrug approaches : Masking the hydroxyl group with acetyl or phosphate esters enhances bioavailability.
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life (t₁/₂) and clearance rates in rodent models .
Q. How do structural analogs of this compound compare in terms of activity and selectivity?
- Methodological Answer : Analog screening reveals key structure-activity relationships (SAR). For example:
| Analog Structure | Modifications | Bioactivity (IC₅₀) | Selectivity Index (vs. Normal Cells) |
|---|---|---|---|
| Replacement of thiazole with oxadiazole | Oxadiazole ring | 18.3 µM (COX-2) | 2.1 |
| Benzo[d][1,3]dioxole replaced with furan | Furan moiety | 45.6 µM (COX-2) | 0.8 |
| Hydroxyl group esterified | Acetylated derivative | 9.2 µM (COX-2) | 3.5 |
Data sourced from comparative molecular docking and in vitro assays .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with COX-2 (PDB ID: 5KIR). Key residues: Arg120, Tyr355.
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories.
- Free Energy Calculations : MM-GBSA quantifies binding affinities (ΔG ≈ -8.5 kcal/mol) .
Methodological Notes
- Synthesis Troubleshooting : Low yields (<50%) often stem from incomplete intermediate purification. Re-crystallization in ethanol/water (1:1) improves purity .
- Bioassay Optimization : Include positive controls (e.g., celecoxib for COX-2) and validate with triplicate replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
